molecular formula C12H9Cl2N3O2 B454471 N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide

N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide

Cat. No. B454471
M. Wt: 298.12g/mol
InChI Key: BKMNQBJIZQQZOH-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dichlorophenyl)methylideneamino]-5-methyl-3-isoxazolecarboxamide is a dichlorobenzene.

Scientific Research Applications

Anticancer Activity

  • A study by Kaplancıklı et al. (2014) demonstrated that derivatives of this compound, specifically N'-(2,3-dichlorobenzylidene)-4-[(1-phenyl-1H-tetrazole-5-yl)thio]butanohydrazide, showed significant anticancer activity against A549 and C6 tumor cell lines, with potential apoptotic pathways involved (Kaplancıklı et al., 2014).

Vibrational Spectroscopy and Structural Studies

  • Regiec et al. (2014) focused on spectral and structural studies of 5-amino-3-methyl-4-isoxazolecarbohydrazide, a related compound, using ab initio DFT methods. This research provided detailed interpretations of infrared and Raman spectra, contributing to the understanding of molecular structures (Regiec et al., 2014).

Immunomodulatory Potential

  • Płoszaj et al. (2016) explored the in vitro autoimmune and inflammatory gene modulation by 5-amino-3-methyl-4-isoxazolecarbohydrazide in human Caco-2 cultured cells. This research suggests potential clinical developments of the compound as a disease-modifying agent (Płoszaj et al., 2016).

Synthesis and Molecular Properties

  • A study by He and Zhu (2008) on a related compound, 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, highlighted its synthesis and molecular properties, contributing to the understanding of the structural aspects of these compounds (He & Zhu, 2008).

Immunopharmacological Research

  • Mączyński et al. (2018) described the synthesis of a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, including their immunosuppressive properties and mechanisms of action. This work contributes to the potential medical application of these compounds in immunosuppression (Mączyński et al., 2018).

Antimicrobial and Antidiabetic Potential

  • Karrouchi et al. (2020) investigated the antidiabetic and antioxidant activities of N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with a structural similarity. This study adds to the understanding of the potential health benefits of these compounds (Karrouchi et al., 2020).

properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H9Cl2N3O2/c1-7-5-10(17-19-7)12(18)16-15-6-8-3-2-4-9(13)11(8)14/h2-6H,1H3,(H,16,18)/b15-6+

InChI Key

BKMNQBJIZQQZOH-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

SMILES

CC1=CC(=NO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide
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N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide
Reactant of Route 3
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N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide
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N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide
Reactant of Route 5
N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide
Reactant of Route 6
N'-(2,3-dichlorobenzylidene)-5-methyl-3-isoxazolecarbohydrazide

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